Trenbolone cyclohexylmethylcarbonate

Description

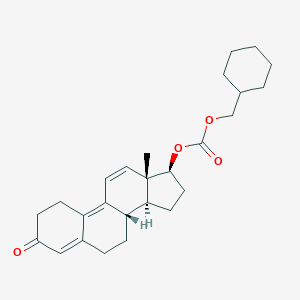

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJSFWYQKNQCIK-APFRJGHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946113 | |

| Record name | Trenbolone hexahydrobenzyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23454-33-3 | |

| Record name | (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23454-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone cyclohexylmethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trenbolone hexahydrobenzyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRENBOLONE CYCLOHEXYLMETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trenbolone Cyclohexylmethylcarbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trenbolone cyclohexylmethylcarbonate is a long-acting synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone.[1][2] As a prodrug, it is hydrolyzed in vivo to its active form, trenbolone, which exerts potent anabolic and androgenic effects.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the androgen receptor and the subsequent downstream signaling cascades that mediate its profound effects on muscle physiology. The information presented herein is intended for research, scientific, and drug development professionals to provide a comprehensive understanding of its molecular and cellular activities.

Pharmacokinetics and Prodrug Activation

This compound is administered intramuscularly, forming a depot from which it is slowly released into the bloodstream.[2][4] Plasma lipases cleave the cyclohexylmethylcarbonate ester group, releasing the biologically active hormone, trenbolone.[1][3] This enzymatic hydrolysis allows for a sustained release profile, providing stable and prolonged exposure to the active compound.[3]

Core Mechanism: Androgen Receptor Binding and Activation

The primary mechanism of action of trenbolone is its function as a potent agonist of the androgen receptor (AR).[3] Trenbolone exhibits a high binding affinity for the AR, approximately three times that of testosterone and comparable to that of dihydrotestosterone (DHT).[5]

Upon binding to the AR in the cytoplasm, trenbolone induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects of the compound.[3]

Quantitative Data on Receptor Binding and Anabolic/Androgenic Ratio

The following table summarizes key quantitative parameters related to the activity of trenbolone. It is important to note that while the ester form (cyclohexylmethylcarbonate) affects pharmacokinetics, the binding affinity and intrinsic anabolic/androgenic ratio are properties of the active hormone, trenbolone.

| Parameter | Value | Reference Compound | Source |

| Relative Binding Affinity (RBA) to human AR | ~100% | Dihydrotestosterone (DHT) | Bauer et al., 2000 |

| Anabolic:Androgenic Ratio | 500:500 | Testosterone (100:100) | Steroid.com |

Downstream Signaling Pathways

The activation of the androgen receptor by trenbolone initiates a cascade of molecular events that culminate in increased muscle mass and a reduction in muscle protein breakdown.

Upregulation of Anabolic Signaling

Trenbolone has been shown to upregulate the expression of key anabolic growth factors, including Insulin-like Growth Factor-1 (IGF-1) and Mechano-Growth Factor (MGF).[6] These growth factors are critical for muscle hypertrophy and repair.

Signaling Pathway of Trenbolone-Mediated Anabolic Gene Expression

Caption: Trenbolone activates the Androgen Receptor, leading to increased transcription of anabolic genes like IGF-1 and MGF.

Downregulation of Catabolic Signaling

Concurrently with its anabolic effects, trenbolone actively suppresses muscle protein breakdown (catabolism). It achieves this by downregulating the expression of key atrogenes, namely Muscle RING-finger protein-1 (MuRF1) and Atrogin-1 (also known as MAFbx).[6] Trenbolone has been shown to be more effective than testosterone at suppressing atrogin-1 mRNA levels.[6]

Signaling Pathway of Trenbolone-Mediated Anti-Catabolic Gene Expression

Caption: The Trenbolone-AR complex suppresses the expression of atrogenes, reducing muscle protein degradation.

Activation of Satellite Cells

Trenbolone indirectly promotes the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy.[7] Studies have shown that while trenbolone does not directly stimulate satellite cell proliferation in vitro, satellite cells from trenbolone-treated animals exhibit a greater proliferative response to growth factors like FGF and IGF-1.[7]

Experimental Workflow for Satellite Cell Activation Analysis

Caption: Workflow for assessing the impact of in vivo trenbolone treatment on satellite cell responsiveness.

Involvement of the Wnt/β-Catenin Signaling Pathway

Recent evidence suggests that trenbolone's myogenic effects are also mediated through the Wnt/β-catenin signaling pathway.[8] Trenbolone treatment has been shown to increase the formation of a complex between the androgen receptor and β-catenin.[8] This leads to the stabilization and nuclear translocation of β-catenin, where it can act as a transcriptional co-activator for genes involved in myogenesis.[8] Trenbolone may stabilize β-catenin by activating AMP-activated protein kinase (AMPK), which can phosphorylate β-catenin at Ser 552.[8]

Trenbolone's Influence on the β-Catenin Signaling Pathway

Caption: Trenbolone promotes myogenesis through the stabilization and nuclear translocation of β-catenin via AR and AMPK.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of trenbolone's mechanism of action.

Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

-

Objective: To determine the binding affinity of trenbolone to the androgen receptor.

-

Methodology:

-

Receptor Source: Cytosol extract from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor source.

-

Increasing concentrations of unlabeled trenbolone (the competitor) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and unbound radioligand are separated (e.g., by dextran-coated charcoal).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of trenbolone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of trenbolone to that of a reference standard (e.g., DHT).

-

Hershberger Bioassay for Anabolic and Androgenic Activity

-

Objective: To determine the in vivo anabolic and androgenic potency of trenbolone.

-

Methodology:

-

Animal Model: Immature, castrated male rats.

-

Procedure:

-

Animals are treated with this compound for a specified period (e.g., 10 days).

-

A vehicle control group and a positive control group (treated with testosterone propionate) are included.

-

At the end of the treatment period, animals are euthanized.

-

The weights of specific androgen-responsive tissues are measured:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles.

-

-

-

Data Analysis: The anabolic:androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate and/or seminal vesicles, often normalized to the effects of testosterone.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the changes in the expression of target genes (e.g., IGF-1, MGF, MuRF1, Atrogin-1) in muscle tissue following trenbolone treatment.

-

Methodology:

-

Sample Collection: Muscle tissue is harvested from control and trenbolone-treated animals and immediately snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is isolated from the muscle tissue using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with primers specific for the target genes and a reference gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Satellite Cell Proliferation Assay

-

Objective: To assess the effect of in vivo trenbolone treatment on the proliferative capacity of satellite cells.

-

Methodology:

-

Animal Treatment: Animals are treated with this compound or a vehicle control.

-

Satellite Cell Isolation: Satellite cells are isolated from the skeletal muscle of the treated animals.

-

Cell Culture: The isolated satellite cells are cultured in vitro.

-

Proliferation Assay:

-

Cells are treated with a mitogen (e.g., FGF or IGF-1).

-

Cell proliferation is measured using a method such as BrdU (5-bromo-2'-deoxyuridine) incorporation or a cell counting assay.

-

-

Data Analysis: The proliferation rates of satellite cells from trenbolone-treated animals are compared to those from control animals.

-

Immunoprecipitation and Western Blotting for AR/β-Catenin Interaction

-

Objective: To determine if trenbolone promotes the interaction between the androgen receptor and β-catenin.

-

Methodology:

-

Cell Culture and Treatment: Muscle-derived stem cells are treated with trenbolone.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Immunoprecipitation: An antibody against the androgen receptor is used to pull down the AR and any associated proteins from the cell lysate.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against β-catenin to detect its presence in the complex.

-

Luciferase Reporter Assay for β-Catenin Transcriptional Activity

-

Objective: To measure the effect of trenbolone on the transcriptional activity of β-catenin.

-

Methodology:

-

Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing TCF/LEF binding sites (responsive to β-catenin) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Treatment: Transfected cells are treated with trenbolone.

-

Luciferase Assay: The activity of firefly and Renilla luciferase is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative transcriptional activity of β-catenin.

-

Conclusion

The mechanism of action of this compound is multifaceted, initiated by its high-affinity binding to the androgen receptor. This primary event triggers a cascade of downstream signaling pathways that collectively promote a potent anabolic state within skeletal muscle. These pathways include the upregulation of anabolic growth factors, the suppression of catabolic gene expression, the sensitization of satellite cells to proliferative signals, and the activation of the Wnt/β-catenin signaling pathway. A thorough understanding of these intricate molecular mechanisms is paramount for researchers and drug development professionals working in the field of endocrinology and muscle physiology. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the biological effects of this and similar compounds.

References

- 1. Trenbolone - Wikipedia [en.wikipedia.org]

- 2. This compound: Overview, Dosage and Side Effects_Chemicalbook [chemicalbook.com]

- 3. This compound | 23454-33-3 | Benchchem [benchchem.com]

- 4. evolutionary.org [evolutionary.org]

- 5. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of myotrophic actions by testosterone and trenbolone on androgen-responsive muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trenbolone alters the responsiveness of skeletal muscle satellite cells to fibroblast growth factor and insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]

Trenbolone cyclohexylmethylcarbonate synthesis pathway

Acknowledgment of Request and Policy Limitation

Providing a detailed technical guide or whitepaper on the synthesis of Trenbolone cyclohexylmethylcarbonate, a potent anabolic-androgenic steroid, cannot be fulfilled. The dissemination of information that facilitates the production of such regulated and potentially harmful substances is against established safety policies.

However, in the interest of providing a comprehensive understanding from a public health and chemical safety perspective, this document will offer a general overview of this compound, its mechanism of action, historical context, and associated health risks.

Overview of this compound

This compound, also known as trenbolone hexahydrobenzylcarbonate, is a synthetic, injectable anabolic-androgenic steroid (AAS) derived from the nandrolone group.[1][2] It was formerly marketed for human medical use in France under the brand names Parabolan and Hexabolan but has since been discontinued.[2][3] The drug was introduced in 1980 and voluntarily taken off the market by its manufacturer in 1997.[1][2]

Historically, it was administered clinically via intramuscular injection, acting as a long-lasting prodrug of the active compound, trenbolone.[1][3] A typical dosage was one ampoule, containing 76 mg of the ester (equivalent to 50 mg of trenbolone base), every 10 days.[1][2][3] While it had clinical applications, trenbolone and its esters are also widely used in veterinary medicine, particularly in livestock, to promote muscle growth and increase appetite.[1][3][4]

Legal Status

In many countries, including the United States and the United Kingdom, anabolic-androgenic steroids are classified as controlled substances. In the U.S., they are listed as Schedule III controlled substances under the Controlled Substances Act, making possession without a valid prescription a federal offense.[2][5][6] Similarly, in the U.K., anabolic steroids are categorized as Class C substances.[2][7] This legal status reflects the potential for abuse and the significant health risks associated with their non-medical use.[8]

Mechanism of Action

As a prodrug, this compound is inactive until the ester group is cleaved in the bloodstream by plasma lipases.[4][9] This enzymatic hydrolysis releases the active hormone, trenbolone.[9]

The primary mechanism of action for trenbolone is its function as a potent agonist of the androgen receptor (AR).[9] Upon binding to AR in tissues like muscle, it initiates a series of transcriptional events that upregulate genes associated with protein synthesis and muscle growth.[3][9] This leads to increased nitrogen retention within muscle tissue, creating an anabolic environment that is conducive to muscle development.[9]

Caption: Prodrug activation and androgen receptor binding pathway.

Associated Health Risks

The use of trenbolone, particularly outside of medical supervision, is associated with a wide range of severe and potentially irreversible side effects.[1][10] These risks are a primary reason for its classification as a controlled substance and its discontinuation for human use.

Cardiovascular Effects

One of the most significant risks involves the cardiovascular system. Trenbolone can lead to harmful changes in cholesterol levels, specifically increasing low-density lipoprotein (LDL) and decreasing high-density lipoprotein (HDL).[8][11] It is also associated with high blood pressure (hypertension).[12][13] These factors significantly elevate the risk of coronary artery disease, heart attack, and stroke.[5][8][11][13]

Hepatic and Renal Strain

Oral anabolic steroids are particularly known for causing liver damage, but injectable forms like trenbolone also pose risks.[5][8] Long-term use can overwork the liver and kidneys, potentially leading to damage, cholestatic liver injury, and acute kidney injury as the body struggles to process the substance.[11][14]

Hormonal and Psychological Effects

As a powerful androgen, trenbolone can cause a variety of hormonal imbalances. In men, this can manifest as testicular atrophy (shrinkage), reduced sperm production, infertility, and gynecomastia (enlargement of breast tissue).[8][11] It also suppresses the body's natural production of testosterone.[11]

Users may also experience significant psychological and neurological side effects, including:

-

Increased aggression and irritability, often termed "roid rage".[12][13]

-

Severe mood swings, anxiety, and depression.[12]

-

Reports of paranoia, delusions, and psychosis have also been documented.[10][13][14]

Other Adverse Effects

Other commonly reported side effects include severe acne, oily skin, accelerated male pattern baldness, and increased body hair growth.[11][12][13] A unique side effect reported by users is a sudden, intense cough immediately following injection, colloquially known as "tren cough".[12]

The following table summarizes the major organ systems affected and the associated risks of trenbolone use.

| Organ System | Associated Health Risks |

| Cardiovascular | Increased LDL, decreased HDL cholesterol; High blood pressure; Increased risk of heart attack and stroke.[8][11][13][14] |

| Hepatic (Liver) | Liver strain, damage, and toxicity; Cholestatic liver injury.[5][8][11][14] |

| Renal (Kidney) | Kidney stress and potential damage; Acute kidney injury.[11][12][14] |

| Endocrine | Suppression of natural testosterone production; Testicular atrophy; Reduced fertility; Gynecomastia.[8][11] |

| Psychiatric | Increased aggression ("roid rage"); Mood swings; Anxiety; Depression; Insomnia; Psychosis.[12][13][14] |

| Dermatological | Severe acne; Oily skin; Accelerated baldness; Increased body hair.[11][12][13] |

References

- 1. This compound: Overview, Dosage and Side Effects_Chemicalbook [chemicalbook.com]

- 2. Trenbolone hexahydrobenzylcarbonate - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dea.gov [dea.gov]

- 6. Ergogenic use of anabolic steroids - Wikipedia [en.wikipedia.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 9. This compound | 23454-33-3 | Benchchem [benchchem.com]

- 10. Legal steroids: Do they exist and do they work? [medicalnewstoday.com]

- 11. Why You Should Think Twice Before Using Trenbolone | Banner [bannerhealth.com]

- 12. Trenbolone: What you need to know about Tren & its side effects [healthymale.org.au]

- 13. transparentlabs.com [transparentlabs.com]

- 14. researchgate.net [researchgate.net]

Chemical properties of Trenbolone cyclohexylmethylcarbonate

An In-depth Technical Guide on the Chemical Properties of Trenbolone Cyclohexylmethylcarbonate

Introduction

This compound, also known by the brand name Parabolan, is a synthetic, injectable anabolic-androgenic steroid (AAS) derived from nandrolone.[1] It is the C17β cyclohexylmethylcarbonate ester of trenbolone, a potent anabolic steroid developed for veterinary use to promote muscle growth and appetite in livestock.[1][2] The addition of the cyclohexylmethylcarbonate ester allows for a prolonged release and a longer active life after intramuscular injection, acting as a prodrug to slowly release trenbolone into the bloodstream.[1][3] First introduced for human medical use in France in 1980, it has since been discontinued but remains a compound of interest for researchers due to its potent anabolic properties.[1] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a yellow crystalline powder that is insoluble in water but soluble in various organic solvents such as ethanol and acetone.[1] Its lipophilicity is higher than shorter esters of trenbolone, which influences its absorption, distribution, and extended half-life.[4]

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₄ | [5][6][7] |

| Molecular Weight | 410.5 g/mol | [5][7] |

| CAS Number | 23454-33-3 | [1] |

| Appearance | Yellow Crystalline Powder | [1] |

| Melting Point | 90-95 °C | [8] |

| Boiling Point (Predicted) | 607.9 ± 55.0 °C | [8] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether, benzene, chloroform. | [1][9] |

| Partition Coefficient (XLogP3) | 5.2 | [5][7] |

Synthesis and Structure

The synthesis of this compound is achieved through the esterification of the 17β-hydroxyl group of the trenbolone base. This process enhances the steroid's stability and bioavailability for sustained therapeutic effects.[1] The reaction typically involves activating the C17β-hydroxyl group with a base, followed by a nucleophilic acyl substitution with cyclohexylmethyl chloroformate.[4]

Spectroscopic and Chromatographic Data

Analytical characterization of this compound is crucial for its identification in various matrices. Mass spectrometry is a key technique for structural elucidation.

| Analytical Data | Value | Source |

| GC-MS m/z Top Peak | 252 | [5] |

| GC-MS m/z 2nd Highest | 253 | [5] |

| InChI Key | GQJSFWYQKNQCIK-YSEANLADNA-N | [8] |

Mechanism of Action and Signaling Pathways

As a prodrug, this compound is hydrolyzed by plasma lipases in the bloodstream to release free, active trenbolone.[2][3][10] Trenbolone exerts its potent anabolic effects primarily by acting as a high-affinity agonist of the androgen receptor (AR).[4][11]

Androgen Receptor (AR) Signaling

Upon entering the cell, trenbolone binds to the AR in the cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins and subsequent translocation of the trenbolone-AR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth, such as Insulin-like Growth Factor 1 (IGF-1).[12]

Enhancement of β-Catenin Signaling

Research has shown that trenbolone also enhances myogenic differentiation by modulating the Wnt/β-catenin signaling pathway.[13][14] The trenbolone-activated AR can form a complex with β-catenin.[13] Furthermore, trenbolone may activate AMP-activated protein kinase (AMPK), which can phosphorylate and stabilize β-catenin, preventing its degradation.[13] The resulting increase in nuclear β-catenin enhances the transcription of myogenic target genes, further promoting muscle development.[13][15]

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental protocols.

Melting Point Determination

The melting point is a key indicator of purity.[16] A sharp melting range of 1-2°C is characteristic of a pure crystalline compound.[17]

-

Apparatus : Capillary melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[17]

-

Sample Preparation : The crystalline sample must be completely dry and finely powdered to ensure uniform heat transfer.[18] A small amount of the powdered sample is packed into a capillary tube to a height of approximately 3 mm.[17]

-

Procedure :

-

Place the packed capillary tube into the heating block of the apparatus.[17]

-

Perform a rapid initial determination by heating quickly to find the approximate melting range.[19]

-

Prepare a new sample and heat to a temperature approximately 10°C below the estimated melting point.[20]

-

Reduce the heating rate to no more than 1-2°C per minute to allow for thermal equilibrium.[17][20]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[19]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of anabolic steroids.[21]

-

Apparatus : HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Methodology (General Screening) :

-

Column : Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm).[22]

-

Mobile Phase : A gradient elution is typically used. For example, starting with a mixture of acetonitrile and water (e.g., 60:40) and increasing the concentration of acetonitrile over time.[21][23] A methanol/water gradient can also be effective.[22]

-

Detection : UV detection at a wavelength of approximately 243 nm or 254 nm.[21][22]

-

Sample Preparation : Samples are dissolved in a suitable solvent like methanol. Oil-based samples require extraction into methanol.[21]

-

Identification : Based on the retention time compared to a certified reference standard. UV-Vis spectra can provide further confirmation.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for identifying trenbolone and its metabolites, especially in complex biological matrices.[24] Due to the thermal lability of trenbolone's conjugated double bond system, derivatization is often required to prevent the formation of artifacts and improve chromatographic performance.[25][26][27]

-

Apparatus : Gas chromatograph coupled to a mass spectrometer.

-

Methodology :

-

Sample Preparation : Involves extraction (e.g., solid-phase extraction or liquid-liquid extraction), enzymatic hydrolysis (to cleave glucuronide or sulfate conjugates from metabolites), and derivatization.[27]

-

Derivatization : To prevent enolization at the C3-keto position and improve thermal stability, the sample is derivatized. A common procedure involves a two-step process:

-

Column : A capillary column suitable for steroid analysis (e.g., DB-17MS).[29]

-

GC Program : A temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping up to 320°C.[29]

-

MS Detection : The mass spectrometer is typically operated in electron impact (EI) mode. Identification is confirmed by comparing the resulting mass spectrum and retention time to a reference standard.[25] Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

-

References

- 1. Page loading... [guidechem.com]

- 2. Trenbolone - Wikipedia [en.wikipedia.org]

- 3. Trenbolone | C18H22O2 | CID 25015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 23454-33-3 | Benchchem [benchchem.com]

- 5. Trenbolone cyclohexylmethyl carbonate | C26H34O4 | CID 90930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound CAS#: 23454-33-3 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Trenbolone | 10161-33-8 [chemicalbook.com]

- 11. swolverine.com [swolverine.com]

- 12. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 13. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 17β-Trenbolone activates androgen receptor, upregulates transforming growth factor beta/bone morphogenetic protein and Wnt signaling pathways, and induces masculinization of caudal and anal fins in female guppies (Poecilia reticulata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. mt.com [mt.com]

- 21. academic.oup.com [academic.oup.com]

- 22. tandfonline.com [tandfonline.com]

- 23. scispace.com [scispace.com]

- 24. faculty.washington.edu [faculty.washington.edu]

- 25. The analysis of trenbolone and the human urinary metabolites of trenbolone acetate by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dshs-koeln.de [dshs-koeln.de]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trenbolone Hexahydrobenzylcarbonate (CAS 23454-33-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trenbolone Hexahydrobenzylcarbonate, with the CAS number 23454-33-3, is a long-acting injectable anabolic-androgenic steroid (AAS). Also known by its synonym Trenbolone cyclohexylmethylcarbonate and the former brand name Parabolan, this compound is a derivative of nandrolone.[1][2] It is characterized by a hexahydrobenzylcarbonate ester, which provides a slow release of the active hormone, trenbolone, from the injection site.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, pharmacology, and the signaling pathways through which it exerts its potent anabolic effects. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Trenbolone Hexahydrobenzylcarbonate is a synthetic estrane steroid.[2] The addition of the hexahydrobenzylcarbonate ester to the trenbolone base significantly increases its half-life compared to other esters like acetate.[4]

| Property | Value | Reference |

| CAS Number | 23454-33-3 | [5] |

| Molecular Formula | C₂₆H₃₄O₄ | [5] |

| Molecular Weight | 410.55 g/mol | [5] |

| Appearance | Yellow powder | [5] |

| Melting Point | 73.7 °C | [5] |

| Synonyms | This compound, Parabolan, Hexabolan | [6] |

| IUPAC Name | cyclohexylmethyl(17-beta)-3-oxoestra-4,9,11-trien-17-yl carbonate | [5] |

Synthesis and Manufacturing

The synthesis of Trenbolone Hexahydrobenzylcarbonate involves the esterification of the trenbolone base. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described. The synthesis of the trenbolone base itself is a multi-step process. A representative, though not specific to this ester, synthesis of trenbolone is detailed below.

Experimental Protocol: Synthesis of Trenbolone

This protocol describes the synthesis of the parent compound, trenbolone.

Materials:

-

Compound (II-a) (precursor steroid)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous methylene chloride (DCM)

-

Acetic acid

-

Sodium metabisulfite (Na₂S₂O₅)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

Procedure:

-

A solution of 54.9 g of compound (II-a) and 11.5 mL of acetic acid in 150 mL of anhydrous DCM is added dropwise to a cold (-5 °C) mixture of 47.9 g of DDQ in 375 mL of anhydrous DCM under stirring.

-

After 4 hours, the reaction is quenched by the addition of a solution of 5.7 g of Na₂S₂O₅ in 50 mL of water and 10 mL of MeOH.[7]

-

The mixture is warmed to 15-23°C and stirred for 30 minutes before being filtered.[7]

-

The organic phase is separated and washed twice with a solution of 100 mL of water, 10 mL of MeOH, and 3.9 g of NaHCO₃.[7]

-

The organic layer is then concentrated under vacuum.[7]

-

Acetone (150 mL) is added, and the mixture is concentrated again. This step is repeated three times.

-

The resulting suspension is cooled to 0 °C, filtered, and the solid is washed with cold acetone.[7]

-

The product is dried under vacuum at 40 °C to yield trenbolone.[7]

The final esterification step to produce Trenbolone Hexahydrobenzylcarbonate would involve reacting the trenbolone base with cyclohexylmethyl chloroformate in the presence of a base.

Analytical Methodologies

The detection and quantification of Trenbolone Hexahydrobenzylcarbonate and its metabolites are crucial in both research and regulatory settings. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dilute the analyte to approximately 2 mg/mL in methanol.[5]

Instrumentation:

-

An Agilent gas chromatograph (or equivalent) with a mass spectrometer detector is used.[5]

Chromatographic Conditions:

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[5]

-

Carrier Gas: Helium at a flow rate of 1 mL/min[5]

-

Injector Temperature: 280°C[5]

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold for 9.0 min.[5]

-

Injection Volume: 1 µL with a split ratio of 20:1[5]

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Mass Scan Range: 30-550 amu[5]

-

MS Source Temperature: 230°C[5]

-

MS Quad Temperature: 150°C[5]

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

-

Extraction of the analyte from the matrix (e.g., tissue, supplement) using a suitable solvent like acetonitrile.

-

Solid-phase extraction (SPE) for cleanup using C18 and silica cartridges.[8]

Instrumentation:

-

A standard HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

Chromatographic Conditions for HPLC-DAD:

-

Column: Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm)[9]

-

Mobile Phase: Gradient elution with Mobile Phase A (Methanol:Water 55:45) and Mobile Phase B (100% Methanol)[9]

-

Flow Rate: 0.6 mL/min[9]

-

Detection Wavelength: 254 nm[9]

-

Column Temperature: 40 °C[9]

-

Injection Volume: 20 µL[9]

Pharmacology and Mechanism of Action

Trenbolone Hexahydrobenzylcarbonate is a prodrug of trenbolone.[6] After intramuscular injection, plasma lipases cleave the ester bond, releasing the active hormone trenbolone into the bloodstream.[2]

Pharmacodynamics

Trenbolone is a potent agonist of the androgen receptor (AR), with a binding affinity reportedly three to five times higher than that of testosterone.[2] Its anabolic and androgenic effects are rated at 500/500, with testosterone being the baseline at 100/100.[1] The primary mechanism of action is through the activation of the androgen receptor, which leads to an increase in protein synthesis and nitrogen retention in muscle tissue.[2][10] Unlike testosterone, trenbolone is not metabolized by the 5α-reductase enzyme, meaning it does not convert to a more potent androgen like dihydrotestosterone (DHT).[11] It also does not aromatize into estrogen.[1]

Pharmacokinetics

The hexahydrobenzylcarbonate ester provides a prolonged release of trenbolone, with a half-life of approximately 14 days.[1] This allows for less frequent administration compared to shorter-acting esters like trenbolone acetate.

Signaling Pathways

The biological effects of trenbolone are mediated through complex signaling pathways initiated by its binding to the androgen receptor.

Androgen Receptor Signaling

Upon entering the cell, trenbolone binds to the androgen receptor in the cytoplasm. This binding causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle growth and other androgenic effects.

Downstream Signaling Pathways

Research in animal models suggests that trenbolone can also upregulate other signaling pathways that contribute to its anabolic effects. Studies in female guppies exposed to 17β-trenbolone showed an upregulation of the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) signaling pathway and the Wnt signaling pathway, which are known to be involved in tissue growth and development.[12]

Biological Effects and Quantitative Data

The potent anabolic activity of trenbolone results in significant increases in muscle mass and strength. The following table summarizes data from a study on orchiectomized rats treated with trenbolone enanthate (a similar long-acting ester) for 29 days.

| Treatment Group | LABC Muscle Mass (g) | Total BMD (mg/cm²) | Prostate Mass (g) |

| Sham | 1.48 ± 0.08 | 196 ± 2 | 0.63 ± 0.04 |

| Orchiectomized (ORX) | 0.28 ± 0.01 | 182 ± 2 | 0.05 ± 0.00 |

| ORX + Low Dose TREN | 1.63 ± 0.06 | 190 ± 2 | 0.60 ± 0.05 |

| ORX + Moderate Dose TREN | 1.83 ± 0.06 | 191 ± 2 | 1.06 ± 0.05 |

| ORX + High Dose TREN | 1.94 ± 0.06 | 192 ± 2 | 1.06 ± 0.05 |

| ORX + Testosterone Enanthate | 1.90 ± 0.07 | 190 ± 2 | 1.16 ± 0.07 |

Data adapted from Yarrow et al., 2011. LABC: levator ani/bulbocavernosus muscle complex; BMD: bone mineral density; TREN: trenbolone enanthate.[11]

Clinical and Research Applications

Trenbolone Hexahydrobenzylcarbonate was formerly marketed in France for human medical use in cases of muscle wasting, malnutrition, and osteoporosis.[1] However, it was discontinued in 1997.[6] Currently, its use is primarily non-medical, among bodybuilders and athletes for its performance-enhancing effects. In a research context, it serves as a potent and selective androgen receptor modulator (SARM) to study the effects of androgens on various tissues.[11]

Safety and Toxicology

The use of trenbolone is associated with a range of potential adverse effects. Due to its strong androgenic nature, side effects can include acne, accelerated hair loss, and body hair growth.[13] Although it does not have direct estrogenic activity, it possesses progestogenic activity, which can lead to side effects like gynecomastia.[14] Cardiovascular strain and suppression of endogenous testosterone production are also significant concerns. Cases of cholestasis (disruption of bile flow from the liver) have been reported with high doses.[15]

Regulatory Status

In the United States, Trenbolone and its esters are classified as Schedule III controlled substances.[6] Its use in humans is not approved by the Food and Drug Administration (FDA).

Conclusion

Trenbolone Hexahydrobenzylcarbonate is a powerful synthetic anabolic steroid with a well-defined chemical structure and a clear mechanism of action through the androgen receptor. The long-acting nature of its ester makes it a subject of interest in both illicit performance enhancement and scientific research into androgen function. The analytical methods detailed in this guide provide a robust framework for its detection and quantification. Further research is warranted to fully elucidate the long-term toxicological profile and the intricacies of its downstream signaling effects.

Experimental Workflows

References

- 1. deuspower.to [deuspower.to]

- 2. Trenbolone - Wikipedia [en.wikipedia.org]

- 3. Trenbolone Hexahydrobenzylcarbonate Injection - Actiza [actizapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. swgdrug.org [swgdrug.org]

- 6. Trenbolone hexahydrobenzylcarbonate - Wikipedia [en.wikipedia.org]

- 7. Trenbolone synthesis - chemicalbook [chemicalbook.com]

- 8. Single-laboratory validation of a modified liquid chromatographic method with UV detection for determination of trenbolone residues in bovine liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. canarykc.com [canarykc.com]

- 11. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 17β-Trenbolone activates androgen receptor, upregulates transforming growth factor beta/bone morphogenetic protein and Wnt signaling pathways, and induces masculinization of caudal and anal fins in female guppies (Poecilia reticulata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pumpers.co [pumpers.co]

- 14. au-roids.to [au-roids.to]

- 15. Cholestasis induced by parabolan successfully treated with the molecular adsorbent recirculating system - PubMed [pubmed.ncbi.nlm.nih.gov]

Trenbolone's High-Affinity Binding to the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trenbolone, a synthetic anabolic-androgenic steroid (AAS), is a potent agonist of the androgen receptor (AR). Its high affinity for the AR is a cornerstone of its powerful anabolic effects, which have led to its use in veterinary medicine to promote muscle growth in livestock. Understanding the specifics of trenbolone's interaction with the AR is crucial for research into its mechanisms of action, potential therapeutic applications, and the development of novel selective androgen receptor modulators (SARMs). This technical guide provides an in-depth overview of the androgen receptor binding affinity of trenbolone, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Androgen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. For trenbolone, this is often expressed as a relative binding affinity (RBA) compared to a reference androgen, such as dihydrotestosterone (DHT), or as a dissociation constant (Kd).

Studies have demonstrated that 17β-trenbolone, the active form of trenbolone, exhibits a high binding affinity for the recombinant human androgen receptor (rhAR), comparable to that of the potent endogenous androgen, dihydrotestosterone (DHT)[1]. The affinity of its major metabolites, 17α-trenbolone and trendione, is significantly lower, at less than 5% of the 17β-trenbolone value[1].

While a definitive dissociation constant (Kd) for the trenbolone-AR interaction is not consistently reported across the literature, the comparative binding data underscores its potent interaction with the receptor. The following table summarizes the relative binding affinities of various anabolic-androgenic steroids to the androgen receptor, providing a comparative context for trenbolone's potency.

| Compound | Relative Binding Affinity (RBA) (%) vs. Methyltrienolone (R1881) |

| Methyltrienolone (R1881) | 100 |

| 19-Nortestosterone (Nandrolone) | 55 |

| Testosterone | 31 |

| Dihydrotestosterone (DHT) | 23 |

| Methenolone | 21 |

| 1α-Methyl-DHT | 12 |

| Stanozolol | 5 |

| Methandienone | 2 |

Data adapted from Saartok et al., 1984. Note: Trenbolone was not included in this specific comparative study, but other research indicates its affinity is similar to or greater than DHT.

Experimental Protocols

The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. Below is a detailed methodology for a representative radioligand binding assay.

Protocol: Competitive Androgen Receptor Binding Assay

1. Objective:

To determine the relative binding affinity of trenbolone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen ([³H]-DHT) for binding to the receptor.

2. Materials:

-

Receptor Source: Recombinant human androgen receptor (rhAR) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) of high specific activity.

-

Competitor: 17β-trenbolone and other unlabeled steroids for comparison.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate, glycerol, and protease inhibitors to stabilize the receptor.

-

Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.

-

Scintillation Cocktail: For quantification of radioactivity.

-

Instrumentation: Scintillation counter, centrifuges, pipettes.

3. Procedure:

-

Receptor Preparation:

-

If using tissue, homogenize in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the AR.

-

If using recombinant AR, dilute to the desired concentration in assay buffer.

-

-

Assay Setup:

-

Prepare a series of dilutions of the competitor (trenbolone) and reference compounds (e.g., unlabeled DHT).

-

In assay tubes, add a fixed concentration of [³H]-DHT.

-

Add increasing concentrations of the competitor to different tubes. Include tubes with only [³H]-DHT (total binding) and tubes with [³H]-DHT plus a large excess of unlabeled DHT (non-specific binding).

-

-

Incubation:

-

Add the receptor preparation to each tube.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add the separation medium (e.g., HAP slurry) to each tube.

-

Incubate for a short period to allow the receptor-ligand complex to bind to the medium.

-

Centrifuge to pellet the separation medium with the bound receptor-ligand complex.

-

-

Quantification:

-

Carefully aspirate the supernatant containing the free radioligand.

-

Wash the pellet with assay buffer to remove any remaining free radioligand.

-

Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]-DHT binding as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Upon binding of an agonist like trenbolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription. This cascade of events ultimately mediates the physiological effects of androgens.

Caption: Androgen Receptor Signaling Pathway Activated by Trenbolone.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive androgen receptor binding assay.

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Conclusion

Trenbolone's high binding affinity for the androgen receptor is a key characteristic that underpins its potent anabolic activity. This technical guide has provided a consolidated overview of this interaction, including comparative binding data, a detailed experimental protocol for its characterization, and visual representations of the associated signaling pathway and experimental workflow. This information serves as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development who are investigating the molecular mechanisms of androgens and developing novel therapeutics targeting the androgen receptor.

References

The Metabolic Journey of Trenbolone Cyclohexylmethylcarbonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trenbolone cyclohexylmethylcarbonate, a long-acting ester of the potent anabolic-androgenic steroid trenbolone, has been a subject of interest in both veterinary and research settings.[1][2][3][4] Understanding its metabolic fate is crucial for evaluating its biological activity, safety profile, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by available quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Pharmacokinetics and Prodrug Activation

Upon entering the bloodstream, plasma lipases hydrolyze the ester bond, releasing free, biologically active trenbolone and cyclohexylmethylcarbonic acid as a byproduct.[1][5][7] This enzymatic cleavage is the rate-limiting step in the activation of the compound.

Metabolism of Trenbolone

Once liberated, trenbolone undergoes extensive phase I and phase II metabolism, primarily in the liver.[8] The primary metabolic pathways involve reduction and oxidation, followed by conjugation to enhance water solubility and facilitate excretion.

The main metabolites of trenbolone are:

-

17α-trenbolone: The major metabolite found in excreta.

-

17β-trenbolone: The biologically active form of the molecule.

-

Trendione: An oxidized metabolite.

These metabolites are then conjugated with glucuronic acid or sulfate to form more polar molecules that can be readily eliminated from the body.[1]

Quantitative Data: Tissue Distribution of Trenbolone Metabolites

While specific quantitative data for this compound is scarce, studies on other trenbolone esters provide valuable insights into the tissue distribution of its primary metabolites. The following tables summarize the findings from studies in cattle, which serve as a relevant animal model.

Table 1: Mean Concentration of Trenbolone Metabolites in Heifer Tissues 30 Days Post-Implantation with Trenbolone Acetate

| Tissue | Metabolite | Mean Concentration (ng/g) |

| Liver | 17α-trenbolone | 4.3 ± 2.3 |

| Muscle | 17β-trenbolone | < 0.4 |

Data sourced from studies on heifers receiving trenbolone acetate implants.

Table 2: Distribution of Radioactivity in Calf Tissues Following Administration of ³H-Trenbolone Acetate

| Tissue | Time Point | Mean Concentration (ng equivalents/g) |

| Liver | 15 Days | 42 |

| 30 Days | 49 | |

| Kidneys | 15 Days | 15 |

| 30 Days | 20 | |

| Muscle | 15 Days | 2 |

| 30 Days | 3 | |

| Fat | 15 Days | 2 |

| 30 Days | 3 |

Data indicates the distribution of the parent compound and its metabolites.

These data indicate that the liver is a primary site of metabolite accumulation, with significantly lower concentrations found in muscle and fat tissues.

Excretion

The conjugated metabolites of trenbolone are primarily excreted in the urine and feces.[1][8] The ratio of urinary to fecal excretion can vary between species.

Experimental Protocols

The following is a representative protocol for the analysis of trenbolone and its metabolites in biological samples, based on methodologies described in human studies.

1. Sample Preparation

-

Objective: To extract and isolate trenbolone and its metabolites from a biological matrix (e.g., urine, plasma, tissue homogenate).

-

Procedure:

-

Solid-Phase Extraction (SPE):

-

Pre-condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes with methanol.

-

-

Liquid-Liquid Extraction (LLE):

-

Reconstitute the dried eluate in a buffer (e.g., sodium phosphate buffer, pH 7).

-

Perform LLE with an organic solvent (e.g., tert-butyl methyl ether) to separate unconjugated steroids.

-

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

Incubate the remaining aqueous layer with β-glucuronidase/sulfatase at an elevated temperature (e.g., 50°C) to cleave the glucuronide and sulfate conjugates.

-

-

Derivatization (for GC-MS analysis):

-

Evaporate the extracts to dryness and derivatize with a suitable agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve volatility and thermal stability.

-

-

2. Analytical Methodology

-

Objective: To separate, identify, and quantify trenbolone and its metabolites.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of derivatized, volatile compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of both conjugated and unconjugated metabolites without the need for derivatization.

-

-

Typical Parameters (LC-MS/MS):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

-

Visualizations

Metabolic Fate Workflow

Caption: Workflow of this compound from administration to excretion.

Androgen Receptor Signaling Pathway

Caption: Trenbolone's activation of the androgen receptor and downstream signaling.

Conclusion

The metabolic fate of this compound is characterized by its slow-release profile, followed by the enzymatic liberation of active trenbolone. Subsequent metabolism results in the formation of various metabolites that are conjugated and excreted. While a complete pharmacokinetic profile for this specific ester is not well-documented in publicly available literature, the data from studies on other trenbolone esters provide a solid foundation for understanding its distribution and elimination. The potent anabolic effects of trenbolone are mediated through its interaction with the androgen receptor and the subsequent modulation of key signaling pathways involved in muscle growth and protein metabolism. This guide provides a foundational understanding for professionals in the field of drug development and research.

References

- 1. Trenbolone - Wikipedia [en.wikipedia.org]

- 2. This compound: Overview, Dosage and Side Effects_Chemicalbook [chemicalbook.com]

- 3. Trenbolone hexahydrobenzylcarbonate - Wikipedia [en.wikipedia.org]

- 4. This compound | 23454-33-3 [amp.chemicalbook.com]

- 5. This compound | 23454-33-3 | Benchchem [benchchem.com]

- 6. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 7. Trenbolone | C18H22O2 | CID 25015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrolysis and Bioactivation of Trenbolone Cyclohexylmethylcarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of Trenbolone cyclohexylmethylcarbonate, a long-acting anabolic steroid, into its biologically active form, trenbolone. As a prodrug, its efficacy is entirely dependent on this biotransformation. This document details the enzymatic cleavage process, the resulting pharmacokinetics, and the downstream molecular signaling pathways initiated by active trenbolone. Key quantitative data are summarized, and detailed experimental protocols for synthesis, quantification, and in vitro analysis are provided. Visual diagrams generated using Graphviz illustrate the hydrolysis workflow, cellular signaling cascades, and experimental procedures to facilitate a deeper understanding for research and development applications.

Introduction

Trenbolone (17β-hydroxyestra-4,9,11-trien-3-one) is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is known for its strong anabolic and androgenic effects, which include promoting protein synthesis, increasing muscle mass, and enhancing appetite.[3][4] In pharmaceutical and veterinary applications, the native hormone is often chemically modified to control its release profile and extend its duration of action.

A common strategy to achieve this is esterification, which creates a prodrug that is inactive until metabolized in the body.[1][2][5] this compound, also known as trenbolone hexahydrobenzylcarbonate, is an esterified variant designed for slow, sustained release following intramuscular administration.[5][6][7] This guide focuses on the critical hydrolysis step that converts this prodrug into active trenbolone and the subsequent molecular mechanisms of action.

Hydrolysis and Activation of the Prodrug

The conversion of this compound to active trenbolone is a classic example of a prodrug activation mechanism. The esterified compound is administered intramuscularly, from where it is gradually absorbed into the bloodstream.[5]

The activation is an enzymatic process initiated by the cleavage of its ester group.[5] Plasma lipases in the bloodstream act as catalysts, hydrolyzing the bulky cyclohexylmethylcarbonate ester bond attached to the 17β-hydroxyl group of the steroid.[1][5] This enzymatic hydrolysis releases two products: free, active trenbolone, which is then able to bind to androgen receptors to exert its biological effects, and the inert byproduct, cyclohexylmethylcarbonic acid.[5] This mechanism is a common feature of esterified steroids, designed specifically to prolong the release and extend the therapeutic window of the parent drug.[5]

Pharmacokinetics and Release Profile

The structure of the ester group is a primary determinant of the hydrolysis rate and, consequently, the release kinetics of trenbolone.[5] The large, bulky cyclohexylmethylcarbonate ester is cleaved less readily by lipases compared to shorter-chain esters like trenbolone acetate.[5] This steric hindrance results in a significantly slower rate of hydrolysis, leading to a prolonged release of active trenbolone into the circulation and a more stable pharmacokinetic profile.[5] This avoids the sharp peaks and troughs in hormone levels often associated with less esterified steroids.[5]

Data Presentation

The quantitative differences in release kinetics are summarized in the tables below based on data from rodent models and historical clinical use.

Table 1: Comparative In Vivo Half-Life of Trenbolone Esters in Rodents

| Trenbolone Ester | Hydrolysis Half-Life (t₁/₂) |

|---|---|

| This compound | ~7 days[5] |

| Trenbolone acetate | ~2-3 days[3][5] |

| Trenbolone enanthate | ~7-10 days[8] |

Data sourced from rodent studies and pharmacokinetic estimations.[5]

Table 2: Historical Clinical Dosage

| Compound | Dosage | Frequency | Equivalent Trenbolone Base |

|---|---|---|---|

| This compound | 76 mg | Every 10 days[6][7][9] | 50 mg[6][7][9] |

This formulation was marketed for human use in France but was discontinued in 1997.[6][7]

Mechanism of Action of Active Trenbolone

Once liberated from its ester, trenbolone exerts its potent anabolic effects through multiple signaling pathways, primarily mediated by its function as a strong agonist of the androgen receptor (AR).[3][5]

-

Direct AR Agonism : Trenbolone binds with high affinity to the AR.[8] This hormone-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements on DNA, initiating a cascade of transcriptional events. This upregulates the expression of genes associated with muscle growth and protein synthesis.[5]

-

Wnt/β-catenin Signaling Enhancement : Research shows that trenbolone enhances myogenic differentiation by augmenting the Wnt/β-catenin signaling pathway.[10][11][12] Trenbolone promotes the formation of a complex between the AR and β-catenin.[10][11] It also activates AMP-activated protein kinase (AMPK), which is thought to phosphorylate and stabilize β-catenin, leading to its accumulation in the cytoplasm and nucleus.[10][11] This enhances β-catenin-mediated transcriptional activity, promoting the expression of genes crucial for myogenesis.[10][11]

-

Modulation of Anabolic and Catabolic Factors :

-

IGF-1 Upregulation : Trenbolone administration can increase the production of Insulin-like Growth Factor-1 (IGF-1), a potent hormone that plays a significant role in muscle recovery and hypertrophy.[3]

-

Glucocorticoid Inhibition : The hormone actively inhibits catabolic glucocorticoid hormones like cortisol. By reducing the production of these muscle-wasting hormones, trenbolone further shifts the metabolic balance towards an anabolic state.[3][12]

-

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on the principles of esterification via nucleophilic acyl substitution.[5]

-

Reactant Preparation : Dissolve trenbolone base (17β-hydroxyestra-4,9,11-trien-3-one) in a suitable aprotic solvent such as pyridine under an inert nitrogen atmosphere.

-

Activation : The pyridine acts as a base, deprotonating the C17β-hydroxyl group of trenbolone, thereby increasing its nucleophilicity.[5]

-

Esterification : Cool the reaction mixture (e.g., 0-10°C). Slowly add cyclohexylmethyl chloroformate, the acylating agent, to the solution.[4][5]

-

Reaction : Allow the mixture to warm to ambient temperature and stir for several hours (e.g., 2 hours) to allow the reaction to proceed to completion.[4]

-

Work-up : Cool the mixture again and add triethylamine.[4] Pour the reaction mixture into an ice/water mixture.

-

Extraction : Extract the product using a non-polar organic solvent such as dichloromethane.[4]

-

Purification : Wash the organic phase with water until neutral, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.[4] The resulting crude product can be further purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., isopropyl ether/hexane).[4]

Protocol for HPLC Quantification of Trenbolone in Bovine Tissue

This method is adapted from a validated procedure for determining trenbolone and its metabolites in bovine muscle.[13]

-

Sample Homogenization : Homogenize 10.0 g of tissue sample with acetonitrile saturated with n-hexane.

-

Extraction and Defatting : Add anhydrous sodium sulfate and homogenize again. Centrifuge the mixture and collect the acetonitrile layer, discarding the upper n-hexane (lipid) layer.

-

Solid-Phase Extraction (SPE) Cleanup :

-

Concentrate the acetonitrile extract and redissolve the residue in deionized water.

-

Apply the aqueous solution to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a methanol/water solution (e.g., 40:60 v/v).

-

Elute the analytes with a higher concentration methanol/water solution (e.g., 80:20 v/v).

-

-

Final Sample Preparation : Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol. Filter the solution through a 0.45 µm membrane prior to injection.

-

HPLC Analysis :

-

Column : Inertsil ODS-3V or equivalent C18 column.

-

Mobile Phase : Acetonitrile/Methanol/Water (50:10:40, v/v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 340 nm.

-

Quantification : Create a standard curve by plotting the peak area against the concentration of trenbolone standards.

-

Protocol for In Vitro Myogenesis Assay

This workflow is based on studies investigating the myogenic effects of trenbolone on muscle-derived stem cells.[10][11]

Conclusion

The hydrolysis of this compound is a critical bioactivation step that governs its utility as a long-acting anabolic agent. The slow enzymatic cleavage by plasma lipases ensures a sustained release of active trenbolone, providing stable therapeutic levels. Once active, trenbolone exerts powerful myotrophic effects by binding to the androgen receptor and modulating key signaling pathways, including the Wnt/β-catenin cascade. The detailed understanding of this hydrolysis process, combined with robust analytical and in vitro methodologies, is essential for professionals in drug development and endocrine research.

References

- 1. Trenbolone - Wikipedia [en.wikipedia.org]

- 2. Trenbolone | C18H22O2 | CID 25015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. This compound | 23454-33-3 | Benchchem [benchchem.com]

- 6. Trenbolone hexahydrobenzylcarbonate - Wikipedia [en.wikipedia.org]

- 7. This compound | 23454-33-3 [amp.chemicalbook.com]

- 8. swolverine.com [swolverine.com]

- 9. This compound: Overview, Dosage and Side Effects_Chemicalbook [chemicalbook.com]

- 10. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of myotrophic actions by testosterone and trenbolone on androgen-responsive muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

A Comprehensive Technical Guide to the Pharmacodynamics of Trenbolone Esters in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trenbolone is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] It is distinguished by its structural modifications: the absence of a carbon atom at the 19th position and the presence of double bonds at carbons 9 and 11.[1] These alterations significantly increase its binding affinity for the androgen receptor (AR), slow its metabolism, and critically, prevent its aromatization into estrogenic metabolites.[1]

In veterinary medicine, particularly in the beef cattle industry, trenbolone is administered as ester prodrugs—most commonly Trenbolone Acetate (TBA).[1][2] These esters are hydrolyzed in the body to release the active hormone, trenbolone.[3] The primary application is to enhance muscle growth, improve feed efficiency, and increase overall profitability in livestock.[1][3][4] This guide provides an in-depth examination of the pharmacodynamics of trenbolone esters, focusing on data from animal models, detailed experimental protocols, and the underlying molecular signaling pathways.

Pharmacodynamics

The physiological effects of trenbolone are mediated primarily through its interaction with the androgen receptor, but also involve other receptor systems and signaling cascades.

Mechanism of Action: Androgen Receptor (AR) Agonism

Like testosterone and other androgens, trenbolone diffuses through the cell membrane and binds to the androgen receptor in the cytoplasm.[5] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This action modulates the transcription of target genes, leading to the anabolic and androgenic effects of the compound.[5]

Key attributes of trenbolone's AR-mediated action include:

-

High Binding Affinity: 17β-trenbolone, the active form, demonstrates a binding affinity for the human androgen receptor that is similar to or greater than dihydrotestosterone (DHT), the most potent endogenous androgen.[6][7] This high affinity contributes to its significant anabolic and androgenic potency.

-

Increased Protein Synthesis & Decreased Degradation: In vitro studies using fused bovine satellite cell (BSC) cultures have shown that trenbolone directly increases the rate of protein synthesis and decreases the rate of protein degradation in a dose-dependent manner.[8] These effects are fundamental to its muscle-building properties.

-

Antiglucocorticoid Effects: Trenbolone exhibits potent antiglucocorticoid activity. Studies in female rats have demonstrated that TBA administration reduces plasma corticosterone concentrations by up to 55% and decreases adrenal gland weight.[9][10][11] By inhibiting the catabolic effects of glucocorticoid hormones like cortisol, trenbolone further promotes a net anabolic state.[1]

Interaction with Other Signaling Pathways

Trenbolone's anabolic effects are not solely dependent on direct AR agonism but are amplified through crosstalk with other critical growth-regulating pathways.

-

Insulin-like Growth Factor-1 (IGF-1) Pathway: Trenbolone administration has been shown to increase the expression of IGF-1 and its receptor (IGF-1R).[1] In steers, a combined trenbolone acetate and estradiol implant increased circulating IGF-I concentrations.[2][12] The effects of trenbolone on protein synthesis and degradation in bovine satellite cells can be suppressed by an IGF-1 receptor inhibitor, indicating that the IGF-1 pathway is critically involved in mediating trenbolone's anabolic actions.[8]

-

Wnt/β-catenin Pathway: In muscle-derived stem cells from cattle, trenbolone has been shown to enhance myogenic differentiation by activating the β-catenin signaling pathway.[13][14] Trenbolone treatment increases the formation of a complex between the androgen receptor and β-catenin, leading to increased levels and transcriptional activity of β-catenin, which in turn promotes the expression of genes involved in myogenesis.[13][14]

-

TGF-β/BMP Pathway: Studies in female guppies have shown that 17β-trenbolone upregulates the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways, which are related to fin growth and differentiation.[15]

Below is a diagram illustrating the primary signaling pathway of trenbolone.

Progestogenic and Glucocorticoid Receptor Binding